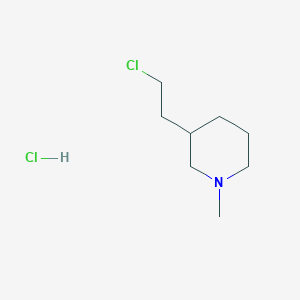

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” belong to a class of chemicals known as alkylating agents . These compounds are often used in the production of various industrial chemicals and pharmaceuticals .

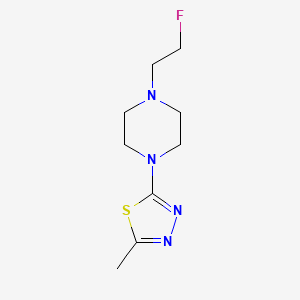

Molecular Structure Analysis

The molecular structure of a compound like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a methyl group attached to the nitrogen atom, and a 2-chloroethyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Alkylating agents, such as “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride”, are reactive compounds that can form covalent bonds with other molecules . They are often used in chemical reactions to introduce alkyl groups into other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” would depend on its specific structure. Alkylating agents are typically stable compounds that are reactive towards nucleophiles .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Purification

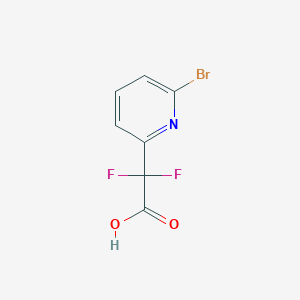

One area of application involves the synthesis and purification of chemical compounds for use in pharmaceuticals and pesticides. For instance, Su Li (2005) explored methods to separate and purify photochlorinated products of 3-methylpyridine, an intermediate in the manufacturing of various medicines and pesticides. This research emphasizes the importance of chemical intermediates in developing and producing complex chemical entities, suggesting similar applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in synthesizing and purifying chemical products with high purity levels (Su Li, 2005).

Molecular Structure Analysis

Another application is in the field of crystallography and molecular structure analysis. Z. Dega-Szafran et al. (2006) investigated the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, highlighting the detailed analysis of molecular structures through X-ray diffraction. This type of research provides valuable insights into the molecular and crystal structure of chemical compounds, which is crucial for understanding their chemical behavior and properties (Z. Dega-Szafran et al., 2006).

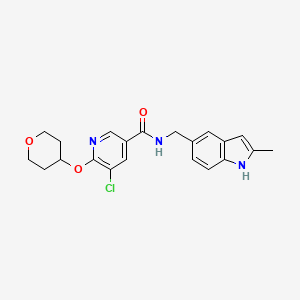

Catalysis and Reaction Mechanisms

Research on the role of catalysts in chemical reactions represents another potential application. For example, M. Egorova and R. Prins (2006) studied how 2-Methylpyridine and 2-methylpiperidine influenced the hydrogenation pathway in hydrodesulfurization processes. This research underscores the significance of understanding how various compounds can affect catalytic reactions, which is essential for developing more efficient and selective catalytic processes (M. Egorova & R. Prins, 2006).

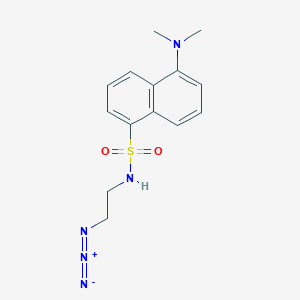

Analytical Chemistry

In the realm of analytical chemistry, compounds similar to 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride are used in developing analytical methods. Liyu Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining SCH 211803 in plasma, showcasing the utility of chemical compounds in enhancing analytical techniques for biological and chemical research (Liyu Yang et al., 2004).

Environmental Science

Finally, the study of chlorinated hydrocarbons' recovery from aqueous solutions by Y. Seo and H. Lee (2001) illustrates the environmental applications of chemical compounds. This research on a hydrate-based recovery process for chlorinated hydrocarbons indicates potential environmental applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in removing pollutants from water, contributing to environmental protection and sustainability (Y. Seo & H. Lee, 2001).

Wirkmechanismus

While the specific mechanism of action for “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” is not known, alkylating agents in general work by transferring an alkyl group to another molecule. In the context of pharmaceuticals, this can interfere with the function of biological molecules and can have therapeutic effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYNOMWGLDNNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)